molecular formula C13H19NO4S2 B2813423 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1008671-72-4

2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2813423
CAS No.: 1008671-72-4
M. Wt: 317.42
InChI Key: BUZREBMUVLYWFH-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is a sulfonamide derivative featuring a 4-(methylsulfanyl)butanoic acid backbone. The compound incorporates a 2,4-dimethylbenzenesulfonamido group at the 2-position, contributing to its distinct electronic and steric properties.

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-9-4-5-12(10(2)8-9)20(17,18)14-11(13(15)16)6-7-19-3/h4-5,8,11,14H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZREBMUVLYWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,4-dimethylaniline followed by the introduction of the butanoic acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonylamino group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) 2,4-Dimethylbenzenesulfonamido group C₁₃H₁₉NO₄S₂ 341.43 High hydrophobicity due to methyl groups; sulfonamide enhances hydrogen bonding .
2-(4-Chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid 4-Chlorobenzenesulfonamido group C₁₁H₁₄ClNO₄S₂ 347.87 Electron-withdrawing Cl substituent increases acidity; potential enhanced reactivity.
2-(2-Methoxyphenylformamido)-4-(methylsulfanyl)butanoic acid 2-Methoxyphenylformamido group C₁₃H₁₇NO₄S 299.35 Methoxy group improves solubility; formamide reduces steric hindrance vs. sulfonamide.
2-(Furan-2-ylformamido)-4-(methylsulfanyl)butanoic Acid Furan-2-ylformamido group C₁₀H₁₃NO₄S 243.28 Heterocyclic furan enhances π-π interactions; lower molecular weight improves bioavailability.
2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid Benzoylamino group; methylsulfonyl (oxidized) C₁₂H₁₅NO₅S 285.32 Sulfonyl group increases polarity and metabolic stability; higher pKa (predicted ~3.5).

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methyl in the target compound) enhance hydrophobic interactions but reduce solubility . Heterocycles (e.g., furan in ) introduce π-π stacking capabilities, which may improve target engagement in biological systems.

Functional Group Comparisons :

  • Sulfonamide vs. Formamide : Sulfonamides (target, ) exhibit stronger hydrogen-bonding capacity compared to formamides (), influencing protein-binding efficiency .
  • Methylsulfanyl vs. Methylsulfonyl : The sulfanyl group (S-CH₃) in the target compound is less polar than the sulfonyl group (SO₂-CH₃) in , affecting membrane permeability and metabolic pathways.

Physicochemical Properties: The target compound’s molecular weight (341.43 g/mol) and logP (estimated ~2.8) suggest moderate lipophilicity, suitable for oral bioavailability. Analogs with methoxy groups () or smaller heterocycles () show improved aqueous solubility, critical for intravenous formulations.

Protein Interactions:

Carboxamide derivatives of amino acids, such as 2-{[2-(cyclohexycarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA), exhibit strong interactions with BSA, as demonstrated via ultrasonic interferometry . This suggests that the target compound’s sulfonamide and methylsulfanyl groups may similarly engage with serum proteins, influencing pharmacokinetics.

Crystallographic Data:

Compounds in this class are often analyzed using SHELX and ORTEP-3 for crystallographic refinement . The target compound’s 2,4-dimethylbenzenesulfonamido group likely adopts a planar conformation, facilitating stable crystal packing via C–H···O and N–H···S hydrogen bonds .

Biological Activity

2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known by its CAS number 1008671-72-4, is a sulfonamide derivative of methionine. This compound is of interest due to its potential biological activities, particularly in the context of metabolic processes and its applications in agriculture and animal nutrition.

  • Molecular Formula : C13H19NO4S2
  • Molecular Weight : 317.42 g/mol
  • Structural Characteristics : The compound features a sulfonamide group, a methylthio group, and a butanoic acid backbone, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Metabolic Role

This compound is structurally related to methionine and is involved in various metabolic pathways. It has been shown to influence the synthesis of important biomolecules and may play a role in amino acid metabolism. Specifically, it has been implicated in:

  • S-Adenosylmethionine (SAM) synthesis : As a precursor for SAM, it is essential for methylation processes in cells.
  • Antioxidant production : It can enhance the production of antioxidants such as taurine and reduced glutathione, which are critical for cellular protection against oxidative stress .

2. Agricultural Applications

In animal nutrition, particularly in poultry and bovine feed, this compound serves as a methionine supplement. It has been observed to:

  • Improve milk yield in dairy cows by enhancing protein and fat content .
  • Increase overall growth performance in livestock under stress conditions (e.g., heat stress), attributed to its efficient uptake mechanisms compared to traditional methionine sources .

Case Studies

Several studies have explored the effects of this compound on animal health and productivity:

  • Study on Dairy Cows : A controlled trial demonstrated that supplementation with this compound led to an increase in milk production by approximately 2.9 kg/day alongside improvements in protein and fat yields .
  • Stress Response in Poultry : Research indicated that birds receiving this compound showed enhanced resilience to heat stress, leading to better feed conversion ratios and overall health improvements .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameCAS NumberKey Biological ActivityApplications
This compound1008671-72-4Enhances antioxidant production; improves livestock yieldAnimal feed supplement
Methionine63-68-3Essential amino acid; precursor for SAMHuman nutrition; animal feed
2-Hydroxy-4-(methylthio)butanoic acid150-25-6Antioxidant properties; supports metabolic healthAnimal feed supplement

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of an amino acid backbone. A common approach involves reacting 2,4-dimethylbenzenesulfonyl chloride with 4-(methylsulfanyl)butanoic acid derivatives under alkaline conditions (e.g., triethylamine) to form the sulfonamide bond . Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.
  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane.
    Yield optimization requires strict stoichiometric control of sulfonyl chloride and base .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm sulfonamide linkage (δ 2.5–3.5 ppm for methylsulfanyl and dimethylbenzene protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at 356.08 Da) .
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonamide and butanoic acid groups (e.g., torsion angles < 10°) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies focus on enzyme inhibition assays. For example:

  • Carbonic Anhydrase Inhibition : IC50_{50} values compared to acetazolamide (positive control) via stopped-flow CO2_2 hydration .
  • Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus (zone of inhibition >10 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Assay Conditions : pH (e.g., 7.4 vs. 6.8) alters ionization of the sulfonamide group, affecting binding .
  • Cell Lines : Use standardized models (e.g., ATCC-certified strains) and include positive/negative controls.
  • Data Normalization : Express activity as % inhibition relative to vehicle controls with error bars (SEM, n ≥ 3) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodological Answer :

  • Solubility Enhancement : Co-solvents (e.g., 10% DMSO in saline) or β-cyclodextrin inclusion complexes .
  • Stability Testing : HPLC monitoring under physiological conditions (37°C, pH 7.4) over 24 hours to assess degradation .

Q. How does the compound’s sulfonamide group influence its interaction with biological targets?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) reveals:

  • Hydrogen Bonding : Sulfonamide oxygen interacts with His94 in carbonic anhydrase .
  • Steric Effects : 2,4-Dimethyl groups reduce binding pocket flexibility, quantified via molecular dynamics (RMSD < 2 Å) .

Q. What environmental fate studies are relevant for this compound, and how are they designed?

  • Methodological Answer : Follow OECD guidelines for:

  • Biodegradation : Closed bottle test (28 days) with activated sludge to measure BOD5_5 .
  • Ecotoxicology : Daphnia magna acute toxicity (48-hour LC50_{50}) and algal growth inhibition (72-hour EC50_{50}) .

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